(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

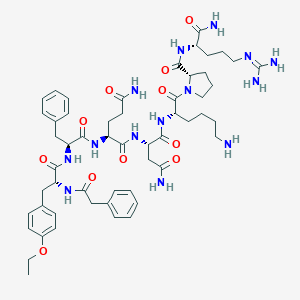

The compound (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes amino groups, amide bonds, and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled together through peptide bond formation. Common reagents used in these reactions include carbodiimides for amide bond formation and protecting groups to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of such complex molecules often involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and the ability to automate the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as or .

Reduction: Reagents like or .

Substitution: Conditions involving like .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl groups would produce alcohols.

Wissenschaftliche Forschungsanwendungen

Hypertension Studies

Research indicates that (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin plays a crucial role in studying salt-dependent hypertension. In a rat model of hypertension induced by deoxycorticosterone acetate (DOCA)-salt treatment, this compound enhanced the depressor effects of vasopressin receptor antagonists and contributed to the understanding of estrogen's protective role against hypertension .

Cardiovascular Research

The compound's ability to lower MAP makes it valuable in cardiovascular research. Studies have explored its potential to mitigate hypertensive responses and improve outcomes in models of heart failure and other cardiovascular diseases. Its application in understanding the pathophysiology of these conditions is ongoing .

Renal Function and Diuresis

As a vasopressin antagonist, this compound is also being investigated for its effects on renal function. By inhibiting vasopressin's action, it may promote diuresis and alter fluid balance in conditions such as heart failure or chronic kidney disease .

Neuroendocrine Research

The compound is relevant in neuroendocrine studies, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis. Its ability to modulate hormone release from AVP neurons provides insights into stress responses and hormonal regulation mechanisms .

Case Studies and Findings

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes , receptors , and nucleic acids . The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

- (2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in both research and industrial applications.

Biologische Aktivität

(Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9)-Vasopressin is a synthetic analog of the natural hormone vasopressin (AVP), which plays a crucial role in regulating various physiological processes, including blood pressure and fluid balance. This compound has garnered attention for its biological activity, particularly as a potent antagonist of the vasopressin V1 receptor (VP V1R). This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C54H76N14O11

- Molecular Weight : 1097.27 g/mol

- CAS Number : 129520-65-6

The compound features modifications that enhance its receptor binding and biological activity compared to natural vasopressin.

This compound acts primarily as an antagonist at the V1 receptor, which is implicated in vasoconstriction and blood pressure regulation. By inhibiting this receptor, the compound can significantly lower mean arterial pressure (MAP), making it a potential therapeutic agent for conditions characterized by elevated blood pressure.

Research Findings

- Vasopressor Effects : Studies indicate that this compound significantly decreases MAP in rat models. This effect is attributed to its antagonistic action on the V1 receptor, leading to reduced vasoconstriction .

- Comparative Potency : In comparison to other AVP analogs, this compound exhibits a higher affinity for the V1 receptor. For instance, it has been shown to effectively inhibit AVP-induced physiological responses in human coronary artery smooth muscle cells (CASMC) .

- Case Studies : In experimental settings involving various analogs of vasopressin, this compound was noted for its unique profile—demonstrating both significant binding affinity and functional antagonism at the V1 receptor .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 1097.27 g/mol |

| CAS Number | 129520-65-6 |

| Mean Arterial Pressure Effect | Significant decrease in rats |

Comparative Analysis with Other Vasopressin Analogues

| Compound | V1 Receptor Affinity | MAP Effect |

|---|---|---|

| (Phenylac1,D-Tyr(Et)2,Lys6,Arg8,des-Gly9) | High | Significant decrease |

| Desmopressin | Moderate | Mild decrease |

| Terlipressin | High | Moderate decrease |

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61)/t37-,38-,39-,40+,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPXAIJQDPORTG-ZRBRQIMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.